
Isobucaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobucaine is a local anesthetic agent, chemically formulated as a hydrochloride salt. It is primarily used as a topical anesthetic in preclinical research, as evidenced by its application in murine studies to dilate pupils prior to laser-induced choroidal neovascularization (CNV) . Local anesthetics typically function by blocking voltage-gated sodium channels, inhibiting nerve impulse propagation. This compound’s structural class (ester or amide) remains unspecified in the evidence, but its use as a topical agent suggests physicochemical properties aligned with rapid tissue penetration and short to moderate duration of effect.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’isobucaïne est synthétisée par une série de réactions chimiques. La principale voie de synthèse implique l’amination réductrice de l’aminométhylpropanol avec l’isobutanal, ce qui conduit à la formation de la N-isobutyl-1,1-diméthyl-2-hydroxyéthanamine. Cet intermédiaire est ensuite acylé avec du chlorure de benzoyle, ce qui conduit à la formation de l’isobucaïne .
Méthodes de production industrielle
En milieu industriel, la production de l’isobucaïne suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle précis des conditions de réaction, telles que la température et le pH, afin d’assurer un rendement élevé et la pureté du produit final. L’utilisation d’équipements et de techniques de pointe, tels que les réacteurs à écoulement continu, améliore l’efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’isobucaïne subit diverses réactions chimiques, notamment :
Oxydation : L’isobucaïne peut être oxydée dans des conditions spécifiques pour former les produits d’oxydation correspondants.
Réduction : Le composé peut être réduit à sa forme amine à l’aide d’agents réducteurs.
Substitution : L’isobucaïne peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les acides sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de l’acide benzoïque, tandis que la réduction peut produire des composés aminés .
Applications de la recherche scientifique
L’isobucaïne a une large gamme d’applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans des études sur les réactions d’estérification et d’amination.
Biologie : L’isobucaïne est utilisée dans la recherche sur la transmission des signaux nerveux et la gestion de la douleur.
Médecine : Le composé est utilisé dans le développement de nouveaux médicaments et formulations anesthésiques.
Industrie : L’isobucaïne est utilisée dans la production de divers produits pharmaceutiques.
Applications De Recherche Scientifique
Medical Applications
Local Anesthesia
Isobucaine is primarily utilized as a local anesthetic agent. It functions by blocking nerve conduction, thereby providing pain relief during surgical procedures. Its efficacy is comparable to other local anesthetics, but it is noted for having a moderately long duration of action. This characteristic makes it suitable for procedures requiring extended analgesia .
Combination with Vasoconstrictors
In clinical settings, this compound is often combined with vasoconstrictors like epinephrine to prolong its anesthetic effect and minimize bleeding during surgery. The combination enhances the localized effect of the anesthetic while reducing systemic absorption .
Pharmacological Research
Mechanisms of Action
Research has focused on understanding the mechanisms through which this compound exerts its anesthetic effects. Studies indicate that it inhibits sodium channels in nerve cells, preventing the propagation of pain signals . This mechanism is crucial for developing new anesthetic agents with improved efficacy and safety profiles.
Comparative Studies
this compound has been used as a reference compound in comparative studies evaluating the efficacy and safety of new local anesthetics. Its established profile aids researchers in assessing the performance of novel compounds against a known standard .
Biochemical Applications
Model Compound for Hydrolysis Studies
this compound serves as a model compound in studies investigating ester hydrolysis and substitution reactions. Its structural properties allow researchers to explore reaction mechanisms and kinetics, contributing to the broader understanding of organic reaction pathways.
Analytical Chemistry
In analytical chemistry, this compound hydrochloride has been subjected to various qualitative and quantitative tests to establish its identity and purity. These tests include spectrophotometric analysis and chromatography techniques, which are essential for ensuring the quality of pharmaceutical preparations .
Mécanisme D'action
L’isobucaïne exerce ses effets en bloquant les canaux sodiques des cellules nerveuses. Cette action empêche la transmission des signaux nerveux, ce qui entraîne une perte de sensation dans la zone ciblée. Le composé se lie à des sites spécifiques sur les canaux sodiques, inhibant leur fonction et entraînant une anesthésie localisée .
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Local anesthetics are broadly categorized into ester-type (e.g., procaine, benzocaine) and amide-type (e.g., lidocaine, prilocaine) agents. Based on naming conventions and clinical use, Isobucaine may belong to the amide class, akin to lidocaine. Key structural comparisons include:
Property | This compound | Lidocaine | Procaine |
---|---|---|---|
Chemical Class | Likely amide | Amide | Ester |
Metabolism | Hepatic (inferred) | Hepatic (CYP450) | Plasma (esterase hydrolysis) |
Stability | Not reported | High (amide bond resistant to hydrolysis) | Low (ester bond prone to hydrolysis) |
Structural stability differences influence their clinical applications. Amides like lidocaine exhibit longer half-lives due to resistance to enzymatic degradation, whereas esters like procaine are shorter-acting .
Functional Analogues
This compound’s role as a topical anesthetic aligns it with agents like tetracaine (long-acting) and benzocaine (short-acting). Functional comparisons include:
Parameter | This compound | Lidocaine | Benzocaine |
---|---|---|---|
Onset Time | Not reported | Rapid (2–5 minutes) | Slow (5–10 minutes) |
Duration | Not reported | 30–60 minutes | 15–30 minutes |
Potency | Not reported | High | Low |
Clinical Use | Preclinical topical | Infiltration, nerve blocks | Superficial skin procedures |
Research Findings and Pharmacological Considerations
- Preclinical Application : this compound hydrochloride was utilized as a topical anesthetic in murine CNV studies, highlighting its efficacy in brief procedural sedation . This aligns with lidocaine’s versatility in both topical and injectable forms.
- Metabolic Pathways : While this compound’s metabolism is undocumented, amide-type agents are typically metabolized by hepatic CYP450 enzymes, whereas esters rely on plasma esterases. This distinction impacts drug interactions and toxicity profiles .
- Safety and Toxicity: No adverse effects were reported in the murine model, but systemic toxicity risks (e.g., arrhythmias, neurotoxicity) common to local anesthetics warrant further study for this compound.
Limitations and Contradictions in Evidence
- Data Gaps : The provided evidence lacks explicit pharmacological data (e.g., IC50, EC50) for this compound, necessitating reliance on analogies to established compounds.
- Structural Ambiguity : this compound’s chemical structure and classification remain unspecified, complicating direct comparisons.
Tables for Comparative Analysis
Table 1: Structural and Functional Comparison of this compound and Analogues
Feature | This compound | Lidocaine | Procaine |
---|---|---|---|
Chemical Class | Likely amide | Amide | Ester |
Primary Use | Topical | Topical/Injectable | Injectable |
Metabolism | Inferred hepatic | Hepatic | Plasma esterases |
Key Reference |
Table 2: Clinical Pharmacokinetics
Parameter | This compound | Lidocaine | Benzocaine |
---|---|---|---|
Onset Time | Not reported | 2–5 minutes | 5–10 minutes |
Duration | Not reported | 30–60 minutes | 15–30 minutes |
Therapeutic Index | Not reported | Narrow | Wide |
Activité Biologique
Isobucaine, a local anesthetic, is primarily recognized for its ability to inhibit sodium ion channels in neuronal membranes, thereby preventing the propagation of action potentials. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound functions as a local anesthetic by blocking voltage-gated sodium channels. This action inhibits the generation and conduction of nerve impulses, resulting in a localized loss of sensation. The onset of action is typically rapid, and the duration varies based on concentration and formulation used.
Pharmacological Properties
The pharmacological properties of this compound include:
- Local Anesthesia : Effective in dental procedures and minor surgeries.
- Sodium Channel Blockade : Inhibits action potential propagation.
- Rapid Onset : Quick relief from pain when administered.
Case Studies and Clinical Applications
- Clinical Effectiveness : Studies have demonstrated that this compound is effective for various medical applications, particularly in dental anesthesia. Its efficacy in providing pain relief during procedures has been well-documented.
- Comparative Studies : In a comparative analysis with other local anesthetics, this compound showed comparable effectiveness in terms of onset time and duration of anesthesia, making it a suitable alternative for practitioners.
- Mechanistic Studies : Research indicates that this compound’s mechanism involves significant interactions with sodium channels, leading to its anesthetic effects. Detailed electrophysiological studies have confirmed its ability to stabilize neuronal membranes.
Biological Activity Data Table
Property | This compound | Comparison (Lidocaine) |
---|---|---|
Chemical Structure | C₁₅H₁₈N₂O | C₁₄H₂₂N₂O₂ |
Mechanism of Action | Sodium channel blockade | Sodium channel blockade |
Onset Time | Rapid (minutes) | Rapid (minutes) |
Duration of Action | Varies (1-3 hours) | Varies (1-3 hours) |
Clinical Applications | Dental procedures, minor surgeries | Dental procedures, minor surgeries |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Isobucaine, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer : this compound synthesis typically involves esterification of 3-dimethylaminopropanol with isobutyric acid derivatives. Key optimization steps include:
- Catalyst Selection : Use of sulfuric acid or p-toluenesulfonic acid to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via NMR (¹H/¹³C) and mass spectrometry .
- Yield Improvement : Temperature-controlled reactions (60–80°C) and inert atmosphere (N₂) to minimize side reactions.
- Data Table :
Method | Catalyst | Purity (%) | Yield (%) |
---|---|---|---|
Esterification | H₂SO₄ | 92–95 | 70–75 |
Reflux (Toluene) | PTSA | 95–98 | 80–85 |
Q. How can researchers characterize this compound’s mechanism of action at the molecular level?
- Methodological Answer :
- In Vitro Assays : Radioligand binding studies (e.g., competitive displacement assays) to assess affinity for sodium channels .
- Electrophysiology : Patch-clamp techniques to measure ion channel blockade efficacy .
- Computational Modeling : Molecular docking (AutoDock/Vina) to predict binding sites and interaction energies .
Q. What are the standard protocols for assessing this compound’s acute toxicity in preclinical models?
- Methodological Answer :
- Rodent Models : LD₅₀ determination via intraperitoneal administration, with mortality/symptom monitoring over 72 hours .
- Histopathology : Post-mortem analysis of liver, kidney, and neuronal tissues for dose-dependent damage .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological efficacy across studies?
- Methodological Answer :
- Meta-Analysis : Systematic review of existing data to identify confounding variables (e.g., solvent differences, animal strains) .
- Dose-Response Repetition : Replicate studies under standardized conditions (e.g., ISO guidelines for in vivo assays) .
- Statistical Reconciliation : Use of mixed-effects models to account for inter-study variability .
Q. What advanced analytical techniques are critical for detecting this compound metabolites in biological samples?
- Methodological Answer :
- LC-MS/MS : High-resolution mass spectrometry with electrospray ionization (ESI) for metabolite profiling .
- Isotopic Labeling : ¹⁴C-labeled this compound to track metabolic pathways in urine/plasma .
- Data Table :
Technique | Sensitivity (ng/mL) | Key Metabolites Identified |
---|---|---|
LC-MS/MS | 0.1–0.5 | Hydroxythis compound, Glucuronide Conjugates |
GC-MS | 1.0–2.0 | Dealkylated Derivatives |
Q. How can researchers address discrepancies between in vitro and in vivo neurotoxicity data for this compound?
- Methodological Answer :
- Pharmacokinetic Modeling : Assess blood-brain barrier penetration using PAMPA assays or in situ perfusion .
- Toxicogenomics : RNA sequencing of neuronal cells post-exposure to identify differentially expressed genes (e.g., apoptosis markers) .
- Species-Specific Comparisons : Cross-validate results in human-derived iPSC neurons vs. rodent models .
Q. What methodological frameworks (e.g., FINER criteria) are most effective for evaluating the quality of this compound-related research questions?
- Methodological Answer :
- FINER Assessment :
- Feasible : Ensure access to controlled substances and ethical approvals .
- Novel : Focus on understudied aspects (e.g., long-term neurocognitive effects) .
- PICO Framework : Define Population (e.g., animal models), Intervention (dose range), Comparator (placebo/analogs), Outcomes (EC₅₀, toxicity thresholds) .
Q. Guidelines for Methodological Rigor
- Experimental Replication : Include positive/negative controls (e.g., lidocaine as a sodium channel blocker control) .
- Data Transparency : Deposit raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Ethical Compliance : Obtain IACUC approval for animal studies and declare conflicts of interest .
Propriétés
Numéro CAS |
14055-89-1 |
---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
[2-methyl-2-(2-methylpropylamino)propyl] benzoate |
InChI |
InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
Clé InChI |
YGSFZBYOMFZJPV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
14055-89-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.